molecular formula C26H27NSi2 B1580946 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine CAS No. 7453-26-1

1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine

Cat. No. B1580946
CAS RN: 7453-26-1
M. Wt: 409.7 g/mol
InChI Key: YFONAHAKNVIHPT-UHFFFAOYSA-N
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Description

1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine, also known as 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane or Bis(methyldiphenylsilyl)amine, is a chemical compound with the molecular formula C26H27NSi2 . It is used as a silylating reagent, particularly for the hydrophobization of glass or silica surfaces.


Molecular Structure Analysis

The molecular structure of 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine consists of two silicon atoms, one nitrogen atom, twenty-six carbon atoms, and twenty-seven hydrogen atoms . The IUPAC name for this compound is bis (methyldiphenylsilyl)amine .


Physical And Chemical Properties Analysis

1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine has a molecular weight of 409.68 g/mol . It has a predicted density of 1.07±0.1 g/cm3 . The compound has a melting point of 87-89 °C and a boiling point of 210-220 °C at 0.5 mmHg . Its vapor pressure is 1.33E-08mmHg at 25°C .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine . This compound, with the chemical formula C26H27NSi2 , has a molecular weight of approximately 409.67 g/mol . It falls within the field of organosilicon chemistry and has several intriguing applications:

  • Organic Synthesis and Catalysis

    • Results : Successful reactions lead to the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex organic molecules .
  • Indole Synthesis

    • Results : Successful reactions yield trisubstituted indoles, which are valuable intermediates in pharmaceutical and natural product synthesis .
  • Materials Science

    • Results : Functionalized materials exhibit enhanced properties, such as improved conductivity, luminescence, or surface reactivity .
  • Silicon-Containing Polymers

    • Results : These polymers find applications as high-temperature-resistant materials , coatings , and adhesives .
  • Pharmaceutical Research

    • Results : Identification of potential drug leads or optimization of existing drug scaffolds .
  • Biological Studies

    • Results : Insights into potential therapeutic targets or mechanisms of action .

properties

IUPAC Name

[methyl-[[methyl(diphenyl)silyl]amino]-phenylsilyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFONAHAKNVIHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996050
Record name 1-Methyl-N-[methyl(diphenyl)silyl]-1,1-diphenylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine

CAS RN

7453-26-1
Record name 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7453-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007453261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-N-[methyl(diphenyl)silyl]-1,1-diphenylsilanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00996050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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